5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
Description
Historical Development of Thiazolo[5,4-b]Pyridine Derivatives in Medicinal Chemistry
Thiazolo[5,4-b]pyridine derivatives emerged as pharmacologically relevant scaffolds in the late 20th century, driven by their structural similarity to purine bases and capacity to modulate enzyme activity. Early work focused on their antiviral and antibacterial properties, but recent advancements have shifted toward oncology and metabolic disorders. For instance, the synthesis of 2-pyridyl and 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues demonstrated potent PI3K inhibition, with IC50 values in the nanomolar range. The integration of sulfonamide groups into these structures, as seen in 5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide, further enhanced target selectivity and binding affinity.
The evolution of these compounds parallels broader trends in heterocyclic chemistry. For example, thiophene sulfonamides, first patented in the 1990s for intraocular pressure control, laid the groundwork for structurally complex derivatives. Modern synthetic techniques, such as Suzuki couplings and copper-mediated brominations, now enable precise functionalization of the thiazolo[5,4-b]pyridine core.
Significance of Sulfonamide Pharmacophore in Drug Discovery
The sulfonamide group (-SO2NH2) is a cornerstone of medicinal chemistry due to its versatility in hydrogen bonding, electrostatic interactions, and metabolic stability. In this compound, the sulfonamide moiety enhances solubility and facilitates binding to hydrophobic enzyme pockets. This dual functionality is exemplified in carbonic anhydrase inhibitors, where sulfonamides coordinate with zinc ions at the active site.
Recent studies highlight the sulfonamide’s role in modulating pharmacokinetic properties. For instance, aryl sulfonamides derived from 2,4,6-trichlorophenyl chlorosulfate (TCPC) exhibit improved stability and reactivity with amines, enabling rapid diversification in drug discovery pipelines. The electron-withdrawing nature of the sulfonyl group also stabilizes adjacent aromatic systems, reducing undesired metabolic oxidation.
Structural Classification of Thiazolo[5,4-b]Pyridine-Based Sulfonamides
Thiazolo[5,4-b]pyridine sulfonamides are classified based on their substitution patterns and pharmacophoric arrangements:
The compound this compound exemplifies a hybrid structure, merging a thiophene-sulfonamide tail with a bicyclic thiazolo[5,4-b]pyridine head. This configuration optimizes steric and electronic complementarity with targets like PI3K, as demonstrated by its sub-micromolar inhibitory activity.
Theoretical Foundations for Biological Activity of Heterocyclic Sulfonamides
The biological activity of thiazolo[5,4-b]pyridine sulfonamides arises from synergistic interactions between their heterocyclic cores and sulfonamide groups. Quantum mechanical studies suggest that the thiazolo[5,4-b]pyridine system adopts a planar conformation, enabling insertion into enzyme active sites. The sulfonamide’s sulfonyl oxygen atoms participate in hydrogen bonding with conserved lysine or histidine residues, as observed in carbonic anhydrase inhibition.
Density functional theory (DFT) analyses reveal that electron-withdrawing substituents on the thiophene ring (e.g., ethyl groups) increase the sulfonamide’s acidity, enhancing its ability to deprotonate and coordinate metal ions. Additionally, the thiazolo[5,4-b]pyridine’s nitrogen atoms contribute to charge delocalization, stabilizing transition states during enzyme inhibition. These insights guide rational design strategies for optimizing potency and reducing off-target effects.
Properties
IUPAC Name |
5-ethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c1-3-13-9-10-17(25-13)27(23,24)22-15-7-4-6-14(12(15)2)18-21-16-8-5-11-20-19(16)26-18/h4-11,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGYXRBBPNCVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent such as ethanol or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: : Reduction of the nitro group (if present) to an amine.
Substitution: : Replacement of the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: : Using reducing agents like tin chloride or iron powder.
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiazole derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, thiazole-integrated pyridine derivatives have been evaluated for their cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC3), and other tumor cell lines. One study reported that specific thiazole-pyridine hybrids exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating superior efficacy in certain contexts .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid A | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid B | PC3 | 6.14 | |
| Compound C | HepG2 | 10–30 |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial effects. A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that certain compounds displayed significant inhibitory effects, suggesting their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Thiophene Sulfonamide Core
Key analogs and their structural differences are summarized below:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in the analog from enhances electrophilicity but reduces solubility compared to the ethyl group in the target compound .
- Bioactivity: Compound 1 (), with a methylamino group and methylsulfonyl benzamide, exhibits superior enzyme inhibition (IC₅₀ <10 nM) due to enhanced hydrogen bonding and steric fit . In contrast, the ethyl group in the target compound may prioritize lipophilicity over target affinity.
- Sulfonamide vs.
Role of the Thiazolo[5,4-b]pyridine Moiety
The thiazolo[5,4-b]pyridine core is a privileged structure in medicinal chemistry. Comparisons include:
- Synthetic Accessibility: highlights that thiazolo[5,4-b]pyridine-2-thione derivatives are synthesized via condensation of 3-amino-2-chloropyridine with carbon disulfide in DMF, providing a versatile intermediate for further functionalization .
- Bioisosteric Replacements : Compounds with imidazo[4,5-d]thiazolo[5,4-b]pyridine () show enhanced planar rigidity, improving binding to flat enzyme active sites compared to simpler thiazolo-pyridines .
Solubility and Pharmacokinetic Considerations
- Ethyl Group Impact : The ethyl substituent in the target compound increases lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility compared to chloro analogs .
- Formulation Challenges : Sulfonamide derivatives often require co-solvents like DMF or EtOH for in vitro assays, as seen in and .
Biological Activity
5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activities attributed to its unique structural features. This compound incorporates a thiazolo[5,4-b]pyridine core, a thiophene moiety, and a sulfonamide functional group, which collectively suggest diverse pharmacological properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 415.6 g/mol. Its structure can be summarized in the following table:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 896679-41-7 |
| Molecular Formula | C19H17N3O2S3 |
| Molecular Weight | 415.6 g/mol |
Biological Activity Overview
The biological activity of this compound has been explored primarily within the context of medicinal chemistry due to its structural motifs associated with various therapeutic effects. The following sections detail specific activities observed in studies.
Anticancer Activity
Research indicates that compounds containing thiazolo[5,4-b]pyridine derivatives exhibit significant anticancer properties. A study focusing on similar thiazole analogs reported their effectiveness against various cancer cell lines, suggesting that modifications in the N-aryl amide group linked to the thiazole ring enhance anticancer potency while maintaining low cytotoxicity in normal cells .
In particular, derivatives of thiazolo[5,4-b]pyridine have shown promising results as inhibitors of key signaling pathways involved in tumor growth and survival. For instance, the modification of substituents on the phenyl ring has been linked to increased efficacy against gastrointestinal stromal tumors (GISTs), with specific focus on c-KIT inhibition .
Antimicrobial Properties
The sulfonamide group present in this compound is known for its antimicrobial activity. Sulfonamides have historically been used as antibacterial agents due to their ability to inhibit bacterial folic acid synthesis . The unique combination of the thiazolo[5,4-b]pyridine and thiophene structures may enhance this activity further, potentially allowing for broader-spectrum antimicrobial effects.
Anti-inflammatory Effects
Compounds with thiophene and sulfonamide functionalities have been associated with anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses . This suggests that this compound could serve as a candidate for further investigation in inflammatory disease models.
Structure-Activity Relationship (SAR)
A systematic analysis of structure-activity relationships (SAR) has identified key features contributing to the biological efficacy of thiazolo[5,4-b]pyridine derivatives. The presence of electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance activity against various targets . For example, substituents such as methyl or halogens can significantly influence potency and selectivity.
Case Studies
- Anticancer Study : A series of thiazole derivatives were evaluated for their cytotoxicity against human glioblastoma cells. The results indicated that certain substitutions on the thiazole ring improved anticancer activity significantly compared to standard treatments .
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the key synthetic routes for 5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Thiophene sulfonamide core formation : Sulfonylation of thiophene derivatives using chlorosulfonic acid or sulfur trioxide, followed by coupling with amines. Ethyl groups are introduced via alkylation or Friedel-Crafts reactions .
- Thiazolo[5,4-b]pyridine moiety synthesis : Cyclization of thiourea derivatives with α-haloketones or via Pd-catalyzed cross-coupling for regioselective ring closure. Solvents like DMF or EtOH and catalysts (e.g., Et₃N) are critical for yield optimization .
- Coupling strategies : Amide bond formation between the sulfonamide and aryl amine groups using carbodiimides (e.g., EDC/HOBt) under inert atmospheres. Yields (>60%) depend on stoichiometric control and purification via column chromatography .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms coupling success (e.g., sulfonamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀N₃O₂S₂: 434.09) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., S=O stretches at 1150–1300 cm⁻¹, NH stretches at 3300 cm⁻¹) .
- Chromatography : HPLC or TLC monitors purity (>95%) and detects byproducts .
Advanced: How can researchers optimize regioselectivity challenges during the formation of the thiazolo[5,4-b]pyridine moiety?
Regioselectivity is influenced by:
- Catalyst choice : Pd(PPh₃)₄ promotes selective C–N bond formation over competing pathways .
- Temperature control : Lower temperatures (0–25°C) favor kinetic control, reducing undesired isomers .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for cyclization .
- Substituent effects : Electron-withdrawing groups on precursors direct ring closure to the 5,4-b position .
Advanced: What strategies mitigate byproduct formation during sulfonamide coupling?
- Protecting groups : Use Boc or Fmoc on amines to prevent undesired nucleophilic attacks .
- Stoichiometric precision : Maintain a 1:1.2 molar ratio of sulfonyl chloride to amine to minimize di-sulfonylation .
- Stepwise purification : Isolate intermediates (e.g., thiophene-2-sulfonyl chloride) via recrystallization before coupling .
- Inert conditions : Conduct reactions under N₂/Ar to prevent oxidation of thiol intermediates .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
- Control standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability .
- Solvent compatibility checks : Ensure DMSO concentrations ≤0.1% to avoid false negatives in cellular assays .
- Molecular docking validation : Compare binding poses across protein conformations (e.g., X-ray vs. homology models) to explain activity discrepancies .
Advanced: What computational methods predict the reactivity of this compound in biological or catalytic systems?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) simulations : Assess binding stability in protein pockets (e.g., ATP-binding sites) over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using regression analysis .
- ADMET prediction tools : Software like SwissADME evaluates metabolic stability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
